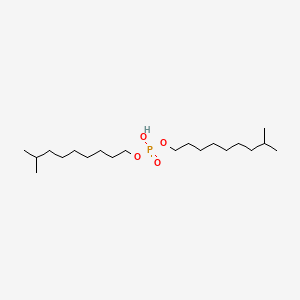
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the 1,2,4-triazole familyThe presence of the triazole ring imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . Another method involves microwave heating of an equimolar mixture of phenyl acetic acid and thiocarbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Schiff Bases: Formed by the reaction of the compound with aldehydes or ketones.
Mannich Bases: Formed by the reaction with formaldehyde and secondary amines.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Applications De Recherche Scientifique
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of corrosion inhibitors, catalysts, and chemosensors.
Mécanisme D'action
The mechanism of action of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-aroyl-5-arylalkyl-2H-1,2,4-triazole-3-thiones
Uniqueness
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of amino and thione groups, which contribute to its diverse reactivity and biological activities. This makes it a versatile compound in medicinal chemistry and other scientific research fields .
Propriétés
Numéro CAS |
66870-08-4 |
|---|---|
Formule moléculaire |
C9H10N4S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
3-amino-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10N4S/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,14) |
Clé InChI |
XECXPKJSLBZJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NNC2=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



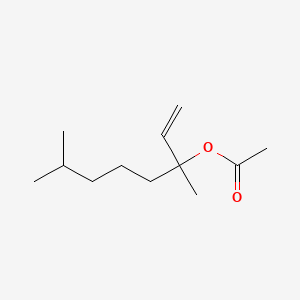

![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)

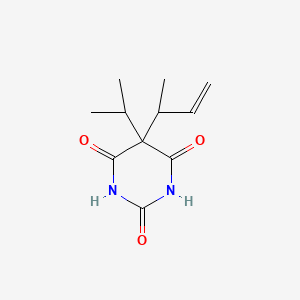

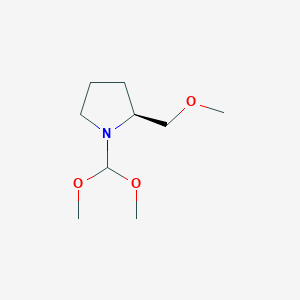
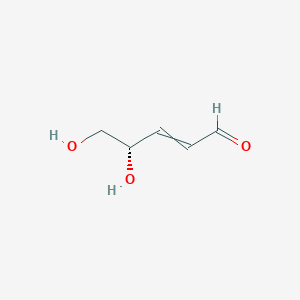


![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
